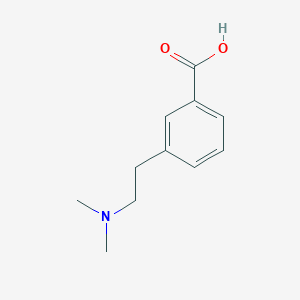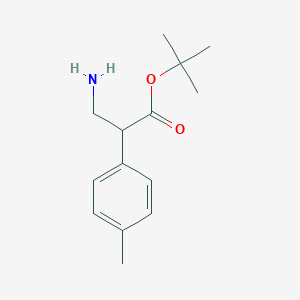
2-(4-bromophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds like 2-(4-bromophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide often involves multi-step reactions, starting from simpler organic molecules to gradually build up the desired structure. For example, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were prepared and used to study reactivity towards a variety of active methylene reagents, yielding derivatives including pyran, pyridine, and pyridazine (Mohareb et al., 2004). These synthetic strategies highlight the versatility of organic synthesis in constructing complex molecules.
Molecular Structure Analysis
The molecular structure of organic compounds like this compound is crucial for understanding its chemical behavior and potential applications. Advanced spectroscopic techniques such as NMR and X-ray crystallography are essential tools for elucidating these structures. Studies have shown detailed structural and vibrational investigations combining XRD diffraction, FT-IR, and NMR spectroscopies with DFT calculations to confirm and explore molecular geometries (Lukose et al., 2015).
Chemical Reactions and Properties
The reactivity of compounds such as this compound is influenced by its functional groups and molecular structure. For example, pyridine oxides exhibit unique reactivity patterns that have been explored in heterocyclic synthesis, demonstrating the compound's potential in creating novel chemical structures through deoxydative substitution reactions (Prachayasittikul et al., 1991).
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- Ethyl 2-arylhydrazono-3-butyrates reacted with cyanoacetamides to give pyridinedione and pyridazine derivatives, important in heterocyclic chemistry (E. A. E. Rady & M. Barsy, 2006).
- Synthesis of 6-bromoquinazolinones, a compound structurally similar, known for their pharmacological importance like anti-inflammatory and anti-bacterial activities (Ch. Rajveer et al., 2010).
- Research on 2-bromo-N-(phenylsulfonyl)acetamide derivatives, yielding compounds like aminothiazole and quinazoline-2-yl, showing good antimicrobial activity (Asmaa M. Fahim & Eman H. I. Ismael, 2019).
Antimicrobial and Biological Activities
- Study of 1,3,4-oxadiazole compounds for pharmacological activities, showing antimicrobial and hemolytic activity (Samreen Gul et al., 2017).
- Synthesis of novel heterocyclic compounds from 4-(4-bromophenyl)-4-oxobut-2-enoic acid, showing potential antibacterial activities (M. El-Hashash et al., 2015).
- Creation of Schiff Bases and Thiazolidinone Derivatives from bromo-m-cresol, exhibiting antibacterial and antifungal activities (N. Fuloria et al., 2014).
Industrial and Medicinal Applications
- Synthesis of Pyridazinones for base oil improvement, showing antioxidant properties and corrosion inhibition for carbon steel in an acid medium (M. Nessim, 2017).
- Investigation of ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides on learning and memory facilitation in mice (Li Ming-zhu, 2012).
- Evaluation of new Coumarin Derivatives for antioxidant activity, indicating potential in oxidative stress-related diseases (A. Kadhum et al., 2011).
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2S/c19-14-5-3-13(4-6-14)12-17(23)20-9-10-24-18-8-7-15(21-22-18)16-2-1-11-25-16/h1-8,11H,9-10,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAGXGLGHUECTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(C=C2)OCCNC(=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-({4-[(3-methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2480889.png)




![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2480897.png)

![5-bromo-2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2480899.png)


![5-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2480904.png)
![2-chloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2480905.png)

